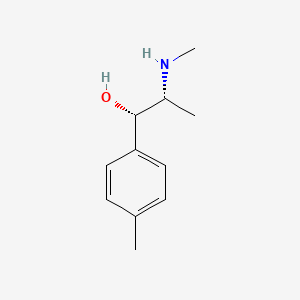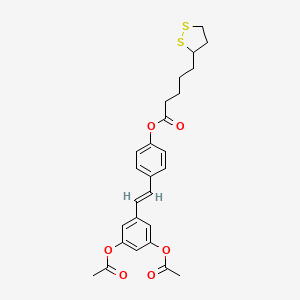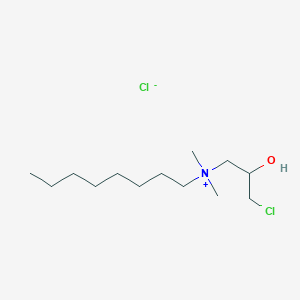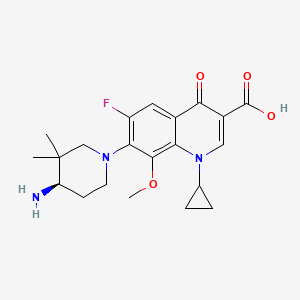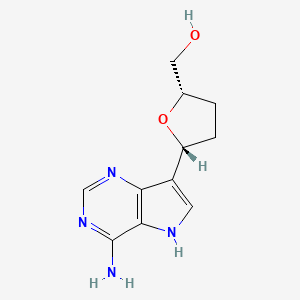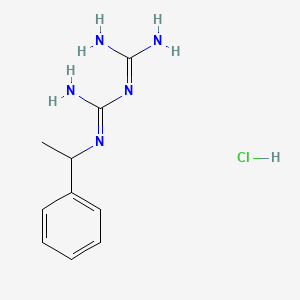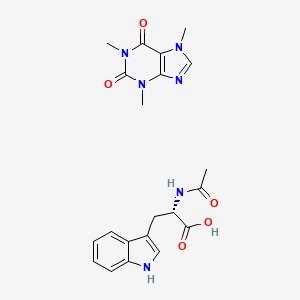
Caffeine N-acetyl-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeine N-acetyl-L-tryptophan is a compound that combines the stimulant properties of caffeine with the biochemical significance of N-acetyl-L-tryptophan. Caffeine is a well-known stimulant found in coffee, tea, and various energy drinks, while N-acetyl-L-tryptophan is a derivative of the essential amino acid tryptophan, known for its role in protein synthesis and as a precursor to serotonin and melatonin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Caffeine N-acetyl-L-tryptophan typically involves the acetylation of L-tryptophan followed by its conjugation with caffeine. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is conducted under mild conditions to prevent the degradation of L-tryptophan.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation techniques for the production of L-tryptophan, followed by chemical acetylation and conjugation with caffeine. This method leverages the cost-effectiveness and sustainability of microbial fermentation for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Caffeine N-acetyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl chloride and other acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced forms of the compound.
Aplicaciones Científicas De Investigación
Caffeine N-acetyl-L-tryptophan has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of acetylation and conjugation reactions.
Biology: The compound is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement.
Industry: It is used in the development of novel pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Caffeine N-acetyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Caffeine: Acts as a central nervous system stimulant by blocking adenosine receptors, leading to increased alertness and wakefulness.
N-acetyl-L-tryptophan: Serves as a precursor to serotonin and melatonin, influencing mood, sleep, and cognitive functions.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A stimulant that primarily affects the central nervous system.
N-acetyl-L-tryptophan: A derivative of tryptophan with neuroprotective and cognitive-enhancing properties.
L-tryptophan: An essential amino acid involved in protein synthesis and as a precursor to serotonin and melatonin.
Uniqueness
Caffeine N-acetyl-L-tryptophan is unique in that it combines the stimulant effects of caffeine with the biochemical significance of N-acetyl-L-tryptophan. This dual functionality makes it a compound of interest for research in neuroprotection, cognitive enhancement, and potential therapeutic applications.
Propiedades
Número CAS |
60364-24-1 |
|---|---|
Fórmula molecular |
C21H24N6O5 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H14N2O3.C8H10N4O2/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);4H,1-3H3/t12-;/m0./s1 |
Clave InChI |
HTWRTVLBVOTBKA-YDALLXLXSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canónico |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
